What are the chemical properties of Triphenylformazan relevant to biological assays?
What are the chemical properties of Triphenylformazan relevant to biological assays?
An In-depth Technical Guide to the Chemical Properties of Triphenylformazan for Biological Assays
Introduction
Triphenylformazan (TPF), specifically 1,3,5-Triphenylformazan (B1222628), is a intensely colored organic compound that serves as a pivotal indicator in numerous biological assays.[1][2] It is the chromogenic product resulting from the reduction of colorless or pale yellow tetrazolium salts, most notably 2,3,5-Triphenyltetrazolium Chloride (TTC) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3][4] The formation of this insoluble, colored formazan (B1609692) is a hallmark of metabolic activity, making it an invaluable tool for researchers in cell biology, biochemistry, and drug development to assess cell viability, proliferation, cytotoxicity, and tissue viability.[5][6] This guide delineates the core chemical properties of triphenylformazan that are fundamental to its application in these biological assays.
Core Chemical Properties of 1,3,5-Triphenylformazan
The utility of triphenylformazan in biological assays is directly linked to its distinct chemical and physical characteristics.
Structural and Physical Characteristics
Triphenylformazan is a dark red to purple crystalline powder.[1] Its structure consists of a formazan core (-N=N-C=N-NH-) with three phenyl group substituents.[1][2] This structure allows for the existence of different geometric isomers and tautomers, which can be influenced by factors like light exposure, leading to photochromism.[7][8] The energetically most stable form is the trans-syn isomer, which is stabilized by an internal hydrogen bond, forming a quasi-aromatic ring.[7]
Redox Properties
The foundational principle of formazan-based assays is the redox reaction involving a tetrazolium salt. Water-soluble tetrazolium salts act as electron acceptors. In viable cells, enzymes such as dehydrogenases, primarily located in the mitochondria, transfer electrons from reducing equivalents like NAD(P)H to the tetrazolium salt.[5] This irreversible reduction cleaves the tetrazolium ring and results in the formation of the intensely colored, water-insoluble triphenylformazan.[9] This formazan/tetrazolium system is a reliable marker of cellular vitality and metabolic competence.[8]
Solubility Profile
A critical property of triphenylformazan for quantitative assays is its poor solubility in aqueous solutions and high solubility in organic solvents.[1][10] While the precursor tetrazolium salts (like MTT and TTC) are water-soluble, the resulting formazan precipitates within or on the surface of metabolically active cells.[4] To quantify the amount of formazan produced, it must be solubilized. This is typically achieved by adding a solvent such as dimethyl sulfoxide (B87167) (DMSO), dioxane, or an acidified ethanol (B145695) solution, which dissolves the formazan crystals into a clear, colored solution suitable for spectrophotometric analysis.[1][4][11]
Spectroscopic Properties
Triphenylformazan strongly absorbs light in the visible region of the electromagnetic spectrum, a property that allows for its precise quantification.[1] The maximum absorbance wavelength (λmax) can vary slightly depending on the solvent used for solubilization and the specific formazan derivative. For triphenylformazan derived from MTT, the λmax is typically between 500 and 600 nm.[4] For formazan derived from TTC, absorbance is often measured around 485 nm.[12] This strong absorbance allows for sensitive detection and quantification of viable cells.[1]
Data Presentation: Quantitative Properties
The following tables summarize the key quantitative data for 1,3,5-Triphenylformazan.
Table 1: General Chemical Properties of 1,3,5-Triphenylformazan
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 531-52-2 | [13][14][15] |
| Molecular Formula | C₁₉H₁₆N₄ | [1][13][14][15] |
| Molecular Weight | 300.36 g/mol | [6][13][15] |
| Appearance | Orange to dark red or brown crystalline powder | [1][6][14] |
| Melting Point | 169-170 °C |[6] |
Table 2: Solubility of 1,3,5-Triphenylformazan
| Solvent | Solubility | Reference(s) |
|---|---|---|
| Water | Insoluble | [12][10] |
| Dioxane | 50 mg/mL (clear solution) | [6][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble (used for solubilization in assays) | [4][16] |
| Ethanol | Soluble (often acidified for assay use) | [4][17] |
| Methanol | Soluble |[18] |
Table 3: Spectroscopic Properties of 1,3,5-Triphenylformazan
| Assay Type (Precursor) | Solvent | Maximum Absorbance (λmax) | Reference(s) |
|---|---|---|---|
| MTT Assay Product | DMSO or acidified ethanol | ~570 nm | [9][19] |
| TTC Assay Product | DMSO | ~483 nm | [12][16] |
| TTC Assay Product | Methanol | ~484 nm | [20] |
| General | Toluene | ~490 nm |[7] |
Visualization of Key Processes
The following diagrams illustrate the fundamental workflows and principles of formazan-based biological assays.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the two most common formazan-based assays.
MTT Assay Protocol for Cell Viability
This protocol assesses cell viability or cytotoxicity in response to a test compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Include wells for background control (medium only). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired concentrations to the appropriate wells. Include vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.[9]
-
Incubation for Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[19]
-
Measurement: Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are completely dissolved. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Subtract the average absorbance of the background control wells from all other values. Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.
TTC Assay Protocol for Seed Viability
This protocol provides a rapid assessment of seed viability based on the respiratory activity of the embryo.
-
Seed Preparation: Imbibe seeds in water for a set period (e.g., 18-24 hours) to activate metabolic processes. For some seeds, it may be necessary to make a longitudinal cut to expose the embryo to the TTC solution.[12]
-
TTC Staining: Prepare a 0.1% to 1.0% (w/v) aqueous solution of 2,3,5-Triphenyltetrazolium Chloride. Place the prepared seeds into the TTC solution, ensuring they are fully submerged.[12][16]
-
Incubation: Incubate the seeds in the dark at a controlled temperature (e.g., 25-30°C) for 1 to 3 hours.[16] Viable, respiring tissues in the embryo will reduce the colorless TTC to a red triphenylformazan, staining them red.
-
Qualitative Assessment: After incubation, rinse the seeds with water. Visually inspect the embryo. A fully stained, bright red embryo indicates a viable seed. Unstained or partially stained embryos suggest non-viability or reduced vigor.[5][12]
-
Quantitative Assessment (Optional):
-
Extraction: Excise the stained embryos and place them in a known volume of a suitable solvent (e.g., 95% ethanol or DMSO) to extract the red formazan.[12][16]
-
Incubation for Extraction: Incubate at a specific temperature (e.g., 55°C for DMSO) for a set time until the red color is fully extracted into the solvent.[16]
-
Measurement: Measure the absorbance of the colored extract at approximately 483-485 nm using a spectrophotometer.[12][16]
-
Quantification: The amount of formazan can be calculated using a standard curve prepared with known concentrations of pure 1,3,5-Triphenylformazan.[16]
-
References
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- 3. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Triphenylformazan | 531-52-2 [chemicalbook.com]
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- 8. dergipark.org.tr [dergipark.org.tr]
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- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 1,3,5-三苯基四唑甲瓒 ≥90% (UV) | Sigma-Aldrich [sigmaaldrich.com]
- 12. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,5-triphenylformazan [webbook.nist.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Triphenylformazan | C19H16N4 | CID 5464164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
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